4-(2-Dimethylamino-ethyl)-aniline dihydrochloride
Description
Chemical Identification and Nomenclature
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is a tertiary amine derivative characterized by a benzene ring substituted with an amino group and a dimethylaminoethyl side chain, stabilized as a dihydrochloride salt. Its systematic IUPAC name is 4-[2-(dimethylamino)ethyl]aniline dihydrochloride , reflecting its structural components.
Key Identifiers:
| Property | Value/Description |
|---|---|
| Molecular Formula | C$${10}$$H$${18}$$Cl$$2$$N$$2$$ |
| Molecular Weight | 253.17 g/mol |
| CAS Registry Numbers | 180080-29-9 (dihydrochloride), 5636-52-2 (free base) |
| Synonyms | 4-(2-Dimethylaminoethyl)aniline HCl, [2-(4-Aminophenyl)ethyl]dimethylamine HCl |
| Structural Features | - Benzene ring with para-amino group - Dimethylaminoethyl chain at position 4 - Two HCl molecules as counterions |
The compound’s structure enables diverse reactivity, including participation in nucleophilic substitution and coordination chemistry.
Historical Context and Discovery Timeline
The compound’s development aligns with advancements in aromatic amine synthesis. While aniline derivatives have been studied since the 19th century (e.g., Hofmann’s work on dimethylaniline), the dihydrochloride form emerged more recently to enhance stability for industrial and academic applications.
Key Historical Milestones:
The dihydrochloride salt gained prominence in the 21st century as a stable intermediate for complex organic syntheses.
Academic Significance in Organic Chemistry Research
This compound is pivotal in multiple research domains due to its bifunctional reactivity (amino and dimethylamino groups) and solubility in aqueous media.
Research Applications:
Its academic value lies in enabling precise functional group transformations, such as reductive amination and electrophilic aromatic substitution. For instance, in mobocertinib synthesis, the dimethylaminoethyl side chain directs regioselective coupling reactions.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZGPPLHJDNZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696063 | |
| Record name | 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180080-29-9 | |
| Record name | 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 180080-29-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution Using 2-Dimethylaminoethyl Chloride
A prevalent method involves the reaction of halogenated aromatic precursors with 2-dimethylaminoethyl chloride. In WO2007074386A9, 4-hydroxybenzaldehyde undergoes etherification with 2-dimethylaminoethyl chloride in dichloromethane using triethylamine as a base, achieving 78–86% yields. The reaction proceeds via an SN2 mechanism, where the chloride leaving group is displaced by the alkoxide nucleophile. Critical parameters include:
-
Solvent selection : Dichloromethane and acetone enhance reaction rates due to polar aprotic properties.
-
Base optimization : Triethylamine and cesium carbonate improve nucleophilicity without side reactions.
For 4-(2-dimethylaminoethyl)aniline synthesis, analogous conditions apply to 4-chloroaniline derivatives. However, direct alkylation of aniline’s aromatic ring is hindered by the amine’s directing effects, necessitating nitro group intermediates for regiocontrol.
Nitro Group Reduction Pathways
Catalytic Hydrogenation with Raney Nickel
Patent CN101735071A details the hydrogenation of 4-nitro-(2-dimethylaminoethyl)benzene derivatives using Raney nickel under mild conditions (0.1–1 atm H₂, 20–80°C). Key advancements include:
-
Yield enhancement : Catalyst loading at 10–15 wt% relative to substrate increases yields to 90–94%.
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Solvent systems : Ethanol and methanol stabilize intermediates, minimizing byproduct formation.
Comparative data illustrates temperature sensitivity:
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 30 | 36 | 94 |
| 70 | 6 | 92 |
| 80 | 48 | 90 |
Reduction at 40–60°C for 24–36 hours achieves optimal balance between reaction speed and product purity.
Palladium-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination
The RSC synthesis (c6md00159a1) employs Pd₂dba₃ and Xantphos ligands to couple 4-bromoaniline with dimethylaminoethyl amines. This method circumvents directing group limitations, enabling direct C–N bond formation. Key conditions include:
-
Ligand selection : Xantphos suppresses β-hydride elimination, preserving the ethyl chain.
-
Solvent compatibility : Toluene/DMF mixtures (4:1) enhance catalyst stability at 100°C.
Yields remain moderate (24–70%) due to competing side reactions, underscoring the need for precise stoichiometry.
Salt Formation and Purification
Dihydrochloride Precipitation
Post-synthesis, freebase 4-(2-dimethylaminoethyl)aniline is treated with HCl gas in ethanol, achieving >99% conversion to the dihydrochloride salt. Recrystallization from ethanol/ether mixtures yields white crystalline product with ≤0.5% impurity.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, primary amines, and substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
1.1. Anticancer Research
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride has been explored for its potential as a pharmaceutical intermediate in the synthesis of compounds that target specific mutations in the epidermal growth factor receptor (EGFR). These mutations are often implicated in various cancers, including non-small cell lung cancer (NSCLC). Research indicates that derivatives of this compound can selectively inhibit mutant forms of EGFR while minimizing effects on wild-type receptors, thus reducing associated toxicities such as skin rashes and gastrointestinal disturbances .
1.2. Local Anesthesia
The compound has applications in local anesthesia due to its ability to block sodium channels, thereby inhibiting nerve conduction. This property is particularly useful in developing local anesthetics that require a high degree of efficacy with minimal side effects .
Synthesis of Novel Compounds
2.1. Synthesis of Acridine-Triazenes
The amino group present in this compound can be utilized to synthesize acridine-triazenes, which have shown promise as DNA-binding agents. These compounds are being studied for their potential use in targeted cancer therapies due to their ability to interact with genetic material .
2.2. Development of GPR88 Agonists
Research has indicated that modifications to the aniline moiety of compounds related to this compound can enhance their activity as GPR88 agonists. This receptor is involved in various neurological processes, and compounds that modulate its activity may have therapeutic implications for psychiatric disorders .
Toxicological Studies
3.1. Skin Sensitization Testing
The compound has been evaluated using the Reduced Murine Local Lymph Node Assay (rLLNA) to assess its potential for causing allergic contact dermatitis. The results from such studies help in understanding the safety profile of the compound when used in consumer products or pharmaceuticals .
Analytical Chemistry Applications
4.1. Biosensor Development
this compound has been investigated for its role in developing biosensors, particularly those involving enzyme immobilization techniques. These biosensors can be used for detecting various biomolecules and have applications in medical diagnostics and environmental monitoring .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its dimethylamino group plays a crucial role in binding to active sites of enzymes, altering their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride include substituted aniline derivatives with variations in the amine substituents, hydrochloride stoichiometry, or additional functional groups. Below is a systematic comparison:
Structural Analogs with Modified Amine Substituents
Compounds with Heterocyclic Modifications
Key Insight : Heterocyclic substitutions (e.g., pyridyl or piperazine) introduce hydrogen-bonding or aromatic stacking capabilities, which can modulate target binding affinity .
Impact of Hydrochloride Stoichiometry
Key Insight: Dihydrochloride salts generally exhibit higher aqueous solubility than mono-hydrochloride analogs, favoring bioavailability in drug formulations .
Biological Activity
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride (commonly referred to as 4-DAMEA·2HCl) is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-DAMEA·2HCl is characterized by an aromatic amine structure with a dimethylaminoethyl side chain. Its molecular formula is C10H16N2·2HCl, and it is typically synthesized via reductive amination or nucleophilic aromatic substitution reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize its structure and purity .
Target Interactions
Research indicates that compounds similar in structure to 4-DAMEA·2HCl interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, particularly those involving monoamines .
Biochemical Pathways
4-DAMEA·2HCl may influence several biochemical pathways, notably those related to oxidative stress and inflammation. Similar compounds have been shown to exhibit antioxidant properties, which might be relevant for 4-DAMEA·2HCl's biological effects .
Antioxidant Properties
Studies suggest that 4-DAMEA·2HCl exhibits significant antioxidant activity, potentially protecting cells from oxidative damage. This property is crucial in contexts such as neuroprotection and anti-inflammatory responses .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO). Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for mood regulation and neurological health .
Pharmacological Studies
In animal models, 4-DAMEA·2HCl has demonstrated varying effects depending on dosage. Low doses are associated with beneficial outcomes like enhanced antioxidant activity, while higher doses may lead to adverse effects .
Comparative Analysis
The following table summarizes the structural comparisons between 4-DAMEA·2HCl and other related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(Dimethylamino)aniline | Dimethylamino group at para position | Lacks ethyl substitution; simpler structure |
| N,N-Dimethylbenzeneethanamine | Ethylamine chain attached to benzene | Different nitrogen substituents; lacks hydrochloride salt |
| 3-(Dimethylamino)phenylmethanol | Dimethylamino group at meta position | Alcohol functional group present; different reactivity |
| 4-(Amino)phenylacetone | Acetone group attached to aniline | Ketone functionality; different application areas |
This comparison highlights the unique structural features of 4-DAMEA·2HCl that may contribute to its distinct biological activities .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride in laboratory settings?
- Methodological Answer : The synthesis typically involves alkylation of aniline derivatives. For instance, reacting N,N-dimethylaniline with 2-methylpropylamine in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent like DMF. The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility .
Q. What are the key structural features influencing the compound's reactivity?
- Methodological Answer : The para-substituted dimethylaminoethyl group on the aniline ring provides electron-donating effects, enhancing nucleophilic aromatic substitution reactivity. The dihydrochloride salt form improves aqueous solubility, critical for biological assays. Structural comparisons with analogs (e.g., oxazole or piperazine derivatives) highlight how substituent position affects electronic properties .
Q. How do solubility characteristics impact experimental design?
- Methodological Answer : The dihydrochloride salt form ensures high water solubility, enabling use in aqueous-phase reactions (e.g., coupling with acyl chlorides) or direct application in cell-based assays. Researchers should pre-dissolve the compound in water or buffered solutions to avoid precipitation in biological media .
Advanced Research Questions
Q. How can reaction yields be optimized during alkylation steps in synthesis?
- Methodological Answer : Yields can be improved by:
- Catalyst selection : Using phase-transfer catalysts to enhance reagent mixing.
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Purification : Recrystallization from ethanol or methanol to isolate high-purity product .
Q. What strategies resolve contradictions in reported NMR data for this compound?
- Methodological Answer : Discrepancies arise from solvent effects or impurity peaks. To standardize
- Use deuterated solvents (e.g., DMSO-d6) and reference internal standards (TMS).
- Compare δH values (e.g., ethyl protons at 2.88–3.12 ppm, aromatic protons at 7.22–7.29 ppm) with published spectra.
- Validate purity via HPLC or mass spectrometry .
Q. How does substitution pattern on the aniline ring modulate biological activity compared to analogs?
- Methodological Answer :
- Positional effects : Para-substitution (vs. meta) enhances steric accessibility for receptor binding.
- Functional groups : The dimethylaminoethyl group increases basicity, influencing interactions with enzymes or DNA. Comparative studies with oxazole or thiazole analogs show reduced activity when electron-withdrawing groups are introduced .
Q. What techniques mitigate by-product formation during synthesis?
- Methodological Answer :
- Stoichiometric precision : Use a 10–20% excess of the alkylating agent to drive the reaction.
- Inert atmosphere : Nitrogen or argon prevents oxidation of intermediates.
- Chromatographic purification : Flash chromatography (silica gel, eluent: CH2Cl2/MeOH) removes unreacted starting materials .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
